molecular formula C7H9N3O2 B13120037 Methyl 2-(2-iminopyrimidin-1(2H)-yl)acetate

Methyl 2-(2-iminopyrimidin-1(2H)-yl)acetate

Cat. No.: B13120037
M. Wt: 167.17 g/mol
InChI Key: SELDONMLSOAENR-UHFFFAOYSA-N
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Description

Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate is a heterocyclic compound featuring a pyrimidine ring fused with an imino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate typically involves the reaction of 2-aminopyrimidine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyrimidine attacks the carbonyl carbon of methyl chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. The imino group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A precursor in the synthesis of Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate.

    Methyl chloroacetate: Another precursor used in the synthesis.

    Pyrimidine derivatives:

Uniqueness

Methyl2-(2-iminopyrimidin-1(2H)-yl)acetate is unique due to its combination of a pyrimidine ring, imino group, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 2-(2-iminopyrimidin-1-yl)acetate

InChI

InChI=1S/C7H9N3O2/c1-12-6(11)5-10-4-2-3-9-7(10)8/h2-4,8H,5H2,1H3

InChI Key

SELDONMLSOAENR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC=NC1=N

Origin of Product

United States

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